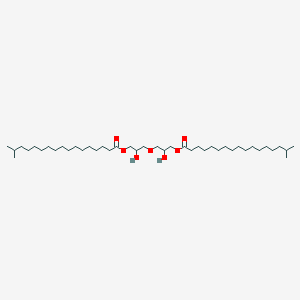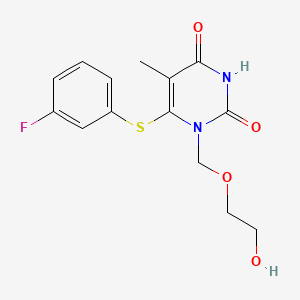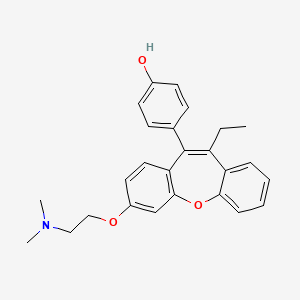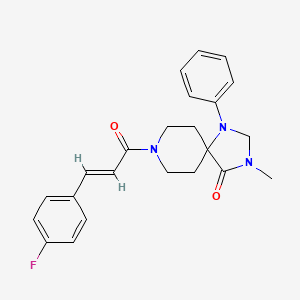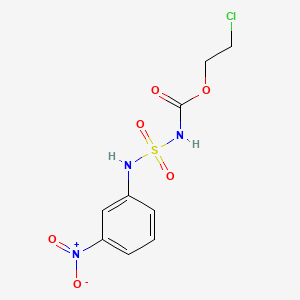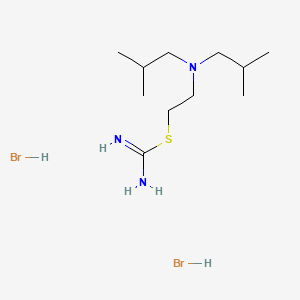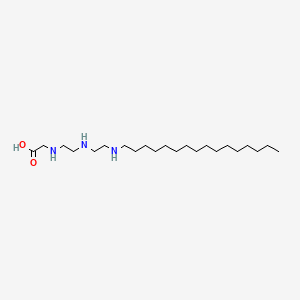
Tenofovir alafenamide PMPA impurity
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tenofovir alafenamide PMPA impurity is a related compound found in the synthesis and degradation of Tenofovir alafenamide, a prodrug of Tenofovir. Tenofovir alafenamide is used primarily in the treatment of HIV and hepatitis B infections. The impurity, often referred to as Tenofovir dimer, is a byproduct that can arise during the manufacturing process or through degradation.
準備方法
Synthetic Routes and Reaction Conditions
The preparation of Tenofovir alafenamide involves several steps. Initially, PMPA (9-[®-2-(phosphonomethoxy)propyl]adenine) undergoes a chlorination reaction with agents such as sulfoxide chloride, phosphorus chloride, phosphorus pentachloride, or oxalyl chloride to form PMPA-2Cl. This intermediate then reacts with phenol and L-alanine isopropyl ester in a one-pot method. The reaction is carried out in an organic solvent at temperatures between -30°C to -20°C in the presence of an organic alkali .
Industrial Production Methods
Industrial production of Tenofovir alafenamide follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to minimize the formation of impurities, including Tenofovir dimer. Purification steps such as crystallization and chromatography are employed to ensure the final product meets pharmaceutical standards.
化学反応の分析
Types of Reactions
Tenofovir alafenamide and its impurities undergo various chemical reactions, including:
Oxidation: Exposure to oxidative conditions can lead to the formation of oxidized derivatives.
Reduction: Reductive conditions can convert certain functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur, particularly at the phosphonate group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. Reaction conditions vary but typically involve controlled temperatures and pH to ensure specificity and yield.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Tenofovir alafenamide. These products are often analyzed to understand the stability and degradation pathways of the compound.
科学的研究の応用
Tenofovir alafenamide PMPA impurity is studied extensively in pharmaceutical research to ensure the safety and efficacy of Tenofovir alafenamide formulations. Its applications include:
Chemistry: Understanding the impurity profile helps in optimizing synthetic routes and improving the purity of the final product.
Biology: Studying the biological activity of impurities aids in assessing their potential impact on drug efficacy and safety.
Medicine: Ensuring low levels of impurities is crucial for patient safety and regulatory compliance.
Industry: Impurity profiling is essential for quality control and regulatory submissions.
作用機序
Tenofovir alafenamide exerts its effects by inhibiting viral polymerase, leading to chain termination and inhibition of viral DNA synthesis. The impurity, Tenofovir dimer, does not have significant biological activity but is monitored to ensure it does not affect the drug’s safety profile .
類似化合物との比較
Similar Compounds
Tenofovir disoproxil fumarate: Another prodrug of Tenofovir with similar antiviral activity but different pharmacokinetic properties.
Adefovir dipivoxil: A related nucleotide analog used in the treatment of hepatitis B.
Lamivudine: A nucleoside analog with activity against HIV and hepatitis B.
Uniqueness
Tenofovir alafenamide is unique due to its improved stability and reduced toxicity compared to Tenofovir disoproxil fumarate. The impurity profile, including Tenofovir dimer, is carefully controlled to ensure the drug’s safety and efficacy .
特性
CAS番号 |
1607007-18-0 |
|---|---|
分子式 |
C18H26N10O7P2 |
分子量 |
556.4 g/mol |
IUPAC名 |
[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-[[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-hydroxyphosphoryl]oxyphosphinic acid |
InChI |
InChI=1S/C18H26N10O7P2/c1-11(3-27-7-25-13-15(19)21-5-23-17(13)27)33-9-36(29,30)35-37(31,32)10-34-12(2)4-28-8-26-14-16(20)22-6-24-18(14)28/h5-8,11-12H,3-4,9-10H2,1-2H3,(H,29,30)(H,31,32)(H2,19,21,23)(H2,20,22,24)/t11-,12-/m1/s1 |
InChIキー |
BJZVJNQCJKIBSO-VXGBXAGGSA-N |
異性体SMILES |
C[C@H](CN1C=NC2=C(N=CN=C21)N)OCP(=O)(O)OP(=O)(CO[C@H](C)CN3C=NC4=C(N=CN=C43)N)O |
正規SMILES |
CC(CN1C=NC2=C(N=CN=C21)N)OCP(=O)(O)OP(=O)(COC(C)CN3C=NC4=C(N=CN=C43)N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


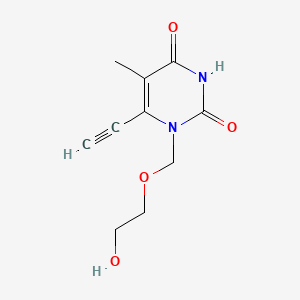
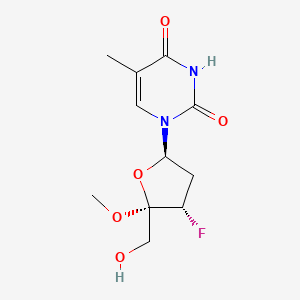
![calcium;(2S)-3-[3-[(2S)-3-(4-chloro-2-cyanophenoxy)-2-fluoropropoxy]phenyl]-2-propan-2-yloxypropanoate;trihydrate](/img/structure/B15193834.png)
